4-Chloro-5-methoxy-2-methylquinazoline
Description
Significance of Quinazoline (B50416) Derivatives in Organic Synthesis and Medicinal Chemistry
Quinazoline derivatives are of paramount importance in the fields of organic synthesis and medicinal chemistry due to their diverse pharmacological activities. nih.govavantorsciences.com These compounds have been extensively studied and have shown a wide range of biological effects, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antihypertensive properties. nih.govavantorsciences.comijirset.com The adaptability of the quinazoline core allows for the introduction of various substituents at different positions, enabling the fine-tuning of their biological and physical properties. nih.govijirset.com This has led to the development of several clinically approved drugs containing the quinazoline moiety. ijirset.com
In organic synthesis, the quinazoline nucleus serves as a valuable synthon for the construction of more complex heterocyclic systems. The reactivity of different positions on the quinazoline ring, particularly the C4 position, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of numerous target molecules. nih.gov
Historical Context of Quinazoline Discovery and Early Syntheses
The history of quinazoline chemistry dates back to 1869, when Griess first prepared a quinazoline derivative. ijirset.com However, the parent compound, quinazoline, was first synthesized in 1895 by Bischler and Lang through the decarboxylation of a 2-carboxy derivative. A more efficient synthesis was later developed by Gabriel in 1903. ijirset.com These early synthetic methods laid the groundwork for the extensive exploration of quinazoline chemistry that continues to this day. Over the years, numerous synthetic routes to quinazolines and their derivatives have been developed, starting from simple and readily available precursors.
Core Structural Features and Chemical Versatility of the Quinazoline Nucleus
The core structure of quinazoline consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov This fusion of an electron-rich aromatic ring with an electron-deficient diazine ring results in a unique electronic distribution that governs its chemical reactivity. The quinazoline molecule is planar, which can facilitate its intercalation into DNA and interaction with planar receptor sites. avantorsciences.com
The chemical versatility of the quinazoline nucleus is one of its most significant attributes. The presence of two nitrogen atoms in the pyrimidine ring makes it susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents. The C4 position is particularly reactive towards nucleophiles, especially when a good leaving group like a chlorine atom is present. nih.govresearchgate.net This reactivity is frequently exploited in the synthesis of a wide array of 4-substituted quinazoline derivatives. Furthermore, the benzene portion of the molecule can undergo electrophilic substitution reactions, allowing for further functionalization.
While extensive research has been conducted on the quinazoline scaffold, specific data for 4-Chloro-5-methoxy-2-methylquinazoline is limited in publicly available literature. Therefore, to illustrate the chemical properties and reactivity of this class of compounds, data for closely related isomers and analogues will be presented.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chloro-5-methoxy-2-methylquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-6-12-7-4-3-5-8(14-2)9(7)10(11)13-6/h3-5H,1-2H3 |
InChI Key |
HDWWUNYPGMNNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)OC)C(=N1)Cl |
Origin of Product |
United States |
Advanced Synthetic Strategies for Substituted Quinazolines
Established Synthetic Pathways for Quinazoline (B50416) Ring Formation
Classical methods for constructing the quinazoline core remain fundamental in organic synthesis, often serving as the basis for modern innovations. These pathways typically involve the cyclization of ortho-substituted aniline (B41778) derivatives.
The Niementowski reaction is a classical and widely used method for synthesizing 4(3H)-quinazolinones, which are key precursors to quinazolines. frontiersin.orgnih.gov The traditional approach involves the thermal condensation of anthranilic acids with amides, a process that often requires high temperatures and can be lengthy. frontiersin.orgnih.gov
Modern adaptations have focused on improving the efficiency and environmental footprint of this reaction. The application of microwave irradiation (MWI), for instance, has been shown to significantly accelerate the reaction, reduce reaction times, and increase yields compared to conventional heating. frontiersin.orgnih.gov Furthermore, the reaction can be performed under solvent-free conditions, sometimes using catalysts like organic clays, which simplifies work-up procedures and aligns with the principles of green chemistry. ijarsct.co.in A notable adaptation involves a Niementowski-like reaction using 2-aminobenzonitrile (B23959) and acyl chlorides in the presence of a Ytterbium triflate (Yb(OTf)₃) catalyst, which can be promoted by either microwave or ultrasound irradiation. arkat-usa.org
Table 1: Comparison of Niementowski Reaction Conditions
| Starting Materials | Conditions | Catalyst | Product | Yield | Reference |
| Anthranilic Acid, Amides | Thermal, High Temp. | None | 4(3H)-Quinazolinone | Variable | nih.gov |
| Anthranilic Acid, Amides | MWI, Solvent-free | Organic Clay | 4(3H)-Quinazolinone | Good | ijarsct.co.in |
| 2-Aminobenzonitrile, Acetyl Chloride | MWI (10 min) | Yb(OTf)₃ | 2-Methyl-4(3H)-quinazoline | 72% | arkat-usa.org |
| 2-Aminobenzonitrile, Acetyl Chloride | Ultrasound (45 min, 40°C) | Yb(OTf)₃ | 2-Methyl-4(3H)-quinazoline | 95% | arkat-usa.org |
A versatile strategy for quinazolinone synthesis involves the cyclization of various anthranilic acid derivatives. A common two-step approach begins with the acylation of anthranilic acid, for example with chloro-acyl chlorides, to form an N-acyl anthranilic acid. nih.govnih.gov This intermediate is then cyclized via dehydration, typically using acetic anhydride (B1165640), to yield a benzoxazinone (B8607429) intermediate. nih.govnih.gov The subsequent reaction of this benzoxazinone with amines, such as hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) acetate (B1210297), leads to the formation of the desired substituted quinazolinone. nih.govnih.gov
This fundamental pathway has been adapted for various applications. For instance, 2-aminobenzamides can undergo cyclization with aldehydes, catalyzed by acids like p-toluenesulfonic acid, followed by an oxidative dehydrogenation step to yield 4(3H)-quinazolinones. organic-chemistry.org Green chemistry approaches have also been explored, utilizing deep eutectic solvents for the reaction of anthranilic acid, acetic anhydride, and an amine to form 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comtandfonline.com
The synthesis of 2,4-disubstituted quinazolines can be effectively achieved through the condensation of 2-aminoaryl ketones, such as 2-aminobenzophenones, with aldehydes. mdpi.com This is often accomplished via a one-pot, three-component reaction with a nitrogen source, typically ammonium acetate. nih.govrsc.org
This method is highly versatile, accommodating a wide range of electron-rich and electron-deficient aldehydes. nih.gov The reaction can be promoted under various conditions. For example, a metal-free approach utilizes hydrogen peroxide as an oxidant in DMSO at moderate temperatures. rsc.org Another green alternative employs microwave heating under catalyst- and solvent-free conditions, offering high yields within minutes. nih.gov Ceric ammonium nitrate (B79036) (CAN) has also been used as an effective catalyst for the reaction between 2-aminobenzophenones and benzylamines. organic-chemistry.org
A proposed mechanism for the three-component reaction involves the initial condensation of the 2-aminoaryl ketone with ammonia (B1221849) (from ammonium acetate) to form an imine. This is followed by condensation with the aldehyde and subsequent intramolecular cyclization to create a dihydroquinazoline (B8668462) intermediate, which is then oxidized to the final aromatic quinazoline product. rsc.org
Contemporary Methodologies for Quinazoline Derivatization
Modern synthetic chemistry has introduced powerful new tools for quinazoline synthesis, characterized by higher efficiency, selectivity, and sustainability. These include transition-metal catalysis and the use of alternative energy sources.
Transition-metal catalysis has revolutionized the synthesis of quinazolines by enabling novel bond formations and reaction pathways, often under mild conditions. mdpi.comfrontiersin.org
Manganese (Mn): As an earth-abundant and less toxic metal, manganese has emerged as an attractive catalyst. mdpi.com Mn(I)-catalyzed acceptorless dehydrogenative coupling (ADC) allows for the synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohol and primary amides. mdpi.comnih.govacs.org This process is atom-economical, releasing only water and hydrogen gas as byproducts. acs.org Heterogeneous manganese oxide (α-MnO₂) catalysts have also been developed for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. nih.gov
Cobalt (Co): Cobalt catalysts are effective for various quinazoline syntheses. frontiersin.orgnih.gov Ligand-free cobalt systems, such as Co(OAc)₂·4H₂O, can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles to produce quinazolines in good yields. nih.govnih.gov Cobalt has also been employed in C-H activation pathways and three-component cascade reactions involving isocyanides, azides, and amines to access diverse quinazoline derivatives under mild conditions. bohrium.com
Palladium (Pd): Palladium catalysis is a powerful tool for C-N and C-C bond formation. mit.edunih.gov One key application is the N-monoarylation of amidines with aryl halides, which creates precursors for quinazolines. mit.edu This can be extended into a one-pot synthesis where, after the initial N-arylation, an aldehyde is added to the mixture, leading to condensation and cyclization to form the quinazoline ring. mit.edu Furthermore, Suzuki cross-coupling reactions catalyzed by palladium complexes are widely used to introduce aryl or heteroaryl substituents onto a pre-formed quinazoline scaffold, for example, by coupling a bromo-substituted quinazoline with a boronic acid derivative. mdpi.com
Copper (Cu): Copper catalysts are cost-effective and versatile for quinazoline synthesis. frontiersin.org Copper-catalyzed cascade reactions enable the synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols and aldehydes. organic-chemistry.org Ullmann-type coupling reactions, catalyzed by copper(I) salts, can be used to construct the quinazoline ring from readily available (2-bromophenyl)methylamines and amides in a tandem process involving C-N coupling and subsequent aerobic oxidation. frontiersin.orgnih.gov Recent methods have even utilized acetamide (B32628) as a nitrogen source and water as a hydrogen source in a Cu(I)-catalyzed cascade cyclization/hydrodehalogenation of 2-haloaryl aldehydes. rsc.orgrsc.org
Table 2: Examples of Transition-Metal-Catalyzed Quinazoline Synthesis
| Catalyst System | Starting Materials | Reaction Type | Product | Yield | Reference |
| Mn(I) complex | 2-Aminobenzyl alcohol, Primary amides | Acceptorless Dehydrogenative Coupling | 2-Substituted Quinazoline | 58-81% | mdpi.comacs.org |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Nitriles | Dehydrogenative Cyclization | Quinazoline derivatives | up to 95% | nih.govnih.gov |
| Pd(dba)₂ / Ligand | Aryl bromide, Amidine, Aldehyde | N-Arylation / Condensation | Quinazoline derivatives | Good | mit.edu |
| CuI, K₂CO₃ | (2-Bromophenyl)methylamines, Amides | Ullmann Coupling / Aerobic Oxidation | Quinazoline derivatives | 37-87% | frontiersin.orgnih.gov |
The use of alternative energy sources like microwaves and ultrasound offers significant advantages for quinazoline synthesis, including dramatically reduced reaction times, improved yields, and alignment with green chemistry principles. nih.govnih.gov
Microwave-Assisted Synthesis (MWI): MWI is a powerful technique for accelerating organic reactions. nih.gov It has been successfully applied to nearly all major quinazoline synthetic routes, including the Niementowski reaction, frontiersin.orgnih.gov three-component syntheses from 2-aminobenzophenones and aldehydes, nih.gov and copper- or iron-catalyzed cyclizations. organic-chemistry.orgrsc.org These methods often proceed under solvent-free conditions or in environmentally benign solvents like water, providing cleaner reaction profiles and simpler work-up procedures. frontiersin.orgrsc.org For example, a microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines has been efficiently performed in water. rsc.org
Ultrasound-Promoted Reactions: Sonication provides an alternative, environmentally friendly energy source for chemical reactions. nih.gov The synthesis of 4(3H)-quinazolines via a Niementowski-like reaction of 2-aminobenzonitrile with acyl chlorides was found to be more efficient under ultrasound irradiation compared to microwave heating, yielding products in excellent yields at a mild bath temperature of 40°C. arkat-usa.org Ultrasound has also been used to promote Bischler-type cyclizations for quinazoline synthesis and to facilitate reactions in aqueous media using basic ionic liquids, highlighting its utility in developing greener synthetic protocols. nih.govnih.gov
Oxidative Cyclization and Condensation Strategies
Oxidative cyclization and condensation reactions are powerful methods for constructing the quinazoline core. These strategies often involve the formation of key C-N and C=N bonds in a sequential or concerted manner, culminating in the aromatic heterocyclic system.
Oxidative Cyclization: This approach typically involves the cyclization of a suitably substituted precursor, such as a 2-aminobenzylamine or 2-aminobenzamide (B116534), with an appropriate coupling partner, followed by an oxidation step to yield the aromatic quinazoline ring. For instance, the reaction of 2-aminobenzamides with aldehydes initially forms a dihydroquinazolinone intermediate, which is then oxidized to the corresponding quinazolinone. nih.govresearchgate.net Various oxidizing agents, including potassium permanganate (B83412) (KMnO4), manganese dioxide (MnO2), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), have been employed for this transformation. nih.gov More environmentally friendly approaches utilize air or molecular oxygen as the oxidant, often in the presence of a catalyst. researchgate.netrsc.org
A notable example is the CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in the presence of air, which serves as the oxidant to produce 2-substituted quinazolines. rsc.org Another innovative method involves an electro-oxidative tandem cyclization of 2-aminobenzamides and primary alcohols promoted by K₂S₂O₈, which proceeds without the need for a transition metal catalyst. nih.gov
Condensation Strategies: Condensation reactions are fundamental to quinazoline synthesis. A classic approach is the reaction of 2-aminobenzamides with aldehydes, which undergoes cyclization and subsequent oxidation to form quinazolin-4(3H)-ones. acs.org The reaction of 2-aminobenzamide with different aldehydes in dimethyl sulfoxide (B87167) (DMSO) is a common method for synthesizing 2-substituted quinazolin-4(3H)-ones. acs.org
Visible Light-Mediated and Photocatalytic Syntheses
In recent years, visible-light-mediated and photocatalytic methods have emerged as green and efficient alternatives for quinazoline synthesis. These techniques offer mild reaction conditions, reduced energy consumption, and often avoid the use of toxic reagents and catalysts.
Visible light can be harnessed to promote the synthesis of quinazolines and their derivatives through various mechanisms. One approach involves a one-pot, three-component reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate under catalyst-free and solvent-free conditions, using a simple LED light source. Another method describes the synthesis of quinazolinones from benzyl (B1604629) bromides and 2-aminobenzamides at room temperature, irradiated by a blue LED in the air without any photocatalyst. rsc.org
Photocatalysis, utilizing materials that can absorb light to drive chemical reactions, has also been successfully applied. For example, curcumin-sensitized titanium dioxide (TiO₂) nanoparticles have been used as a photocatalyst in a one-pot, three-component synthesis of quinazoline derivatives, achieving high yields in short reaction times under visible light. mdpi.com Fluorescein can also act as a metal-free photocatalyst for the condensation cyclization of 2-aminobenzamides and aldehydes to form quinazolin-4(3H)-ones. nih.gov These methods highlight the potential of visible light as a renewable energy source for constructing complex heterocyclic scaffolds. nih.gov
One-Pot and Multicomponent Reaction Sequences
One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules like quinazolines from simple starting materials in a single synthetic operation. journalajacr.com These approaches are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. journalajacr.com
A variety of MCRs have been developed for quinazoline synthesis. A common and effective method is the three-component reaction of a 2-aminoaryl ketone, an aldehyde, and a nitrogen source like ammonium acetate. researchgate.net This can be performed under various conditions, including catalyst-free photo-induced synthesis or using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst. researchgate.netresearchgate.net
Copper-catalyzed MCRs have also proven effective. For instance, the synthesis of quinazolino[4,3-b]quinazolines can be achieved in a one-pot reaction from 2-(2-bromophenyl)quinazolin-4(3H)-one, aldehydes, and various nitrogen sources under aerobic conditions. thieme-connect.com Furthermore, novel magnetic nanocatalysts have been developed to facilitate the green synthesis of quinazoline derivatives via three-component one-pot reactions, allowing for easy catalyst separation and recycling. nih.gov
Synthetic Routes to Halogenated and Alkoxy-Substituted Quinazolines Relevant to 4-Chloro-5-methoxy-2-methylquinazoline
The synthesis of the specifically substituted this compound requires a strategic combination of reactions to introduce the chloro, methoxy (B1213986), and methyl groups at the desired positions of the quinazoline scaffold.
Synthesis of 4-Chloroquinazoline (B184009) Derivatives from Corresponding Quinazolinones
The conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline is a crucial step in the synthesis of many quinazoline-based compounds. This transformation is typically achieved by treating the quinazolinone with a chlorinating agent. Common reagents for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.netresearchgate.net
Refluxing the quinazolin-4(3H)-one in an excess of POCl₃ is a frequently used method. researchgate.net Alternatively, treatment with SOCl₂ in a solvent such as dimethylformamide (DMF) under reflux conditions also effectively yields the corresponding 4-chloroquinazoline. researchgate.net This reaction proceeds via the conversion of the amide in the quinazolinone to a Vilsmeier-type intermediate, which is then displaced by a chloride ion to afford the aromatized 4-chloroquinazoline. The absence of the N-H proton signal in the ¹H NMR spectrum of the product confirms the successful chlorination. researchgate.net
Methodologies for Introducing Methoxy Substituents in Quinazoline Scaffolds
Introducing a methoxy group onto the quinazoline ring can be achieved by starting with an appropriately substituted precursor. For the synthesis of 5-methoxy substituted quinazolines, the logical starting material would be a 2-amino-6-methoxy-substituted benzoic acid derivative. For example, the reaction of an anthranilic acid with a methoxy group at the C6 position (which corresponds to the C5 position in the resulting quinazoline) can be used to build the quinazolinone core, which already contains the desired methoxy substituent. nih.gov
In some cases, a methoxy group can be introduced via nucleophilic aromatic substitution if a suitable leaving group, such as a nitro group or a halogen, is present at the desired position on the benzene (B151609) ring portion of the quinazoline. However, building the scaffold from a methoxy-containing anthranilic acid is generally a more direct approach. Research has shown that electron-donating groups like methoxy on the quinazoline ring can influence the biological activity of the final compound. mdpi.com
Strategies for Methyl Group Introduction at the 2-Position of the Quinazoline Ring
The introduction of a methyl group at the 2-position of the quinazoline ring is commonly accomplished by selecting the appropriate starting materials for the initial cyclization reaction. A widely used method is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide or, in the case of a 2-methyl group, with N-acetylanthranilamide or by using thioacetamide (B46855). researchgate.net
For the synthesis of 2-methyl-quinazolin-4-one, the fusion of anthranilic acid with thioacetamide is a reported method. researchgate.net Another approach involves the condensation of 2-aminobenzamide with acetaldehyde (B116499) or a synthetic equivalent. The choice of an electron-donating group, such as a methyl group, at the C-2 position has been shown to be favorable for the biological activity of certain quinazoline derivatives. nih.gov The presence of a methyl group at the 2-position can significantly influence the potency of the resulting compounds. rsc.org
Table of Mentioned Compounds
Preparation of Specific Precursors for this compound Analogues
The synthesis of this compound relies on the strategic preparation of key precursors that build the core quinazoline scaffold with the desired substitution pattern. The primary pathway involves the construction of a 5-methoxy-2-methylquinazolin-4(3H)-one intermediate, which is subsequently chlorinated. This section details the synthetic strategies for these crucial precursors.
A. Synthesis of 2-Amino-6-methoxybenzoic Acid
A fundamental building block for the target quinazolinone is 2-amino-6-methoxybenzoic acid. The synthesis typically starts from a corresponding nitro-substituted aromatic compound, which is then reduced. A common approach is the catalytic hydrogenation of 2-nitro-6-methoxybenzoic acid. While the direct synthesis of 2-nitro-6-methoxybenzoic acid can be complex, methods for producing related isomers, such as 2-methyl-6-nitrobenzoic acid from 3-nitro-o-xylene, have been established, indicating plausible routes through oxidation of appropriately substituted nitrotoluenes. patsnap.com
A highly efficient and widely used method for the reduction of the nitro group is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) under a hydrogen atmosphere. This method is favored for its high yield and clean conversion.
A representative procedure, analogous to the synthesis of the 5-methoxy isomer, is outlined below.
| Reactant | Reagent/Catalyst | Solvent | Conditions | Product | Yield |
| 2-Nitro-6-methoxybenzoic acid | H₂, 10% Pd/C | THF | Room Temperature, 18 hours | 2-Amino-6-methoxybenzoic acid | ~98% |
| Table 1: Representative Catalytic Hydrogenation for the Preparation of a Substituted Anthranilic Acid. |
B. Synthesis of 5-Methoxy-2-methylquinazolin-4(3H)-one
With 2-amino-6-methoxybenzoic acid in hand, the next critical step is the formation of the quinazolinone ring system with the required 2-methyl group. The Niementowski quinazoline synthesis is a classical and effective method for this transformation, involving the condensation of an anthranilic acid with an amide at high temperatures. wikipedia.orgchemeurope.com
However, a more common and often higher-yielding approach involves a two-step process starting with the acetylation of the anthranilic acid followed by cyclization. First, 2-amino-6-methoxybenzoic acid is acetylated using acetic anhydride to form 2-acetylamino-6-methoxybenzoic acid. This intermediate is then cyclized to form the corresponding benzoxazinone, which is not typically isolated. The subsequent reaction with an amine source, such as ammonia or hydrazine hydrate, leads to the formation of the quinazolinone ring. Using ammonia directly furnishes the desired 5-methoxy-2-methylquinazolin-4(3H)-one. This general strategy is a cornerstone in quinazolinone synthesis. mdpi.com
The reaction sequence can be summarized as follows:
Acetylation & Cyclization: Reaction of 2-amino-6-methoxybenzoic acid with acetic anhydride.
Amination: Introduction of ammonia to the reaction mixture to form the quinazolinone ring.
| Starting Material | Reagents | Conditions | Intermediate (in situ) | Product |
| 2-Amino-6-methoxybenzoic acid | 1. Acetic Anhydride2. Ammonia | Reflux, followed by reaction with ammonia | 5-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one | 5-Methoxy-2-methylquinazolin-4(3H)-one |
| Table 2: General Synthetic Pathway for 2-Methyl-Substituted Quinazolin-4(3H)-ones. |
C. Chlorination to Form the Direct Precursor
The final precursor required for generating analogues via nucleophilic substitution is the 4-chloroquinazoline. This is prepared by the chlorination of the 4-oxo group in 5-methoxy-2-methylquinazolin-4(3H)-one. This transformation is a standard and crucial step in quinazoline chemistry.
The most common and effective reagents for this chlorination are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). The reaction is typically performed by heating the quinazolinone in an excess of the chlorinating agent, which often serves as the solvent as well. The use of these reagents reliably converts the 4-oxo functionality to the more reactive 4-chloro group, yielding this compound. tcichemicals.com
| Starting Material | Chlorinating Reagent | Conditions | Product |
| 5-Methoxy-2-methylquinazolin-4(3H)-one | POCl₃ or SOCl₂ | Reflux | This compound |
| Table 3: Standard Chlorination of a Quinazolin-4-one. |
This chlorinated product serves as a versatile intermediate, ready for further modification at the C4 position to generate a diverse library of 4-substituted quinazoline analogues.
Structure Activity Relationship Sar Studies of Quinazoline Derivatives with Emphasis on Substitution Patterns
General Principles of SAR in Quinazoline (B50416) Chemistry
The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine (B1678525) and benzene (B151609) rings. scispace.com SAR studies have revealed that positions 2, 3, 4, 6, 7, and 8 are critical for modulating the pharmacological effects of these compounds. nih.govresearchgate.netnih.gov For instance, in the realm of anticancer research, particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors, the 4-anilinoquinazoline (B1210976) moiety is a key pharmacophore. nih.govnih.gov The nitrogen atoms at positions 1 and 3 of the quinazoline ring are often crucial for activity, forming hydrogen bonds with key amino acid residues like methionine and threonine in the ATP-binding site of kinases. nih.gov
Impact of Halogen Substitution (e.g., Chlorine at C-4) on Receptor Binding and Selectivity
The substitution at the C-4 position of the quinazoline ring is a critical determinant of biological activity. A chlorine atom at this position, as seen in 4-chloroquinazoline (B184009), serves as a versatile synthetic handle and a key feature for therapeutic potential. 4-Chloroquinazolines are common intermediates in the synthesis of 4-anilinoquinazolines, which are known for their potent antitumor activities by inhibiting receptor tyrosine kinases like EGFR and VEGFR-2. nih.gov
Role of Alkoxy Groups (e.g., Methoxy (B1213986) at C-5) in Modulating Pharmacological Profiles
Substituents on the benzene portion of the quinazoline ring play a significant role in modulating the molecule's pharmacological profile. Electron-donating groups, such as alkoxy groups, can enhance the biological activity of certain quinazoline derivatives. nih.gov A methoxy group (-OCH3), as present at the C-5 position in 4-Chloro-5-methoxy-2-methylquinazoline, is an electron-donating group that can influence the electronic properties of the entire ring system.
While substitutions at the C-6 and C-7 positions are more commonly studied and known to enhance activity in many contexts like EGFR inhibition, substitution at the C-5 position is also significant. mdpi.comnih.gov An electron-releasing group at the C-5 and/or C-6 positions of the quinazoline ring has been shown to enhance activity in certain classes of inhibitors, such as those targeting tubulin polymerization. nih.gov The presence of a methoxy group can affect the molecule's conformation, solubility, and ability to form specific interactions with target proteins. For instance, in some antibacterial quinazolinones, a methoxy-substituted ring was associated with higher activity. nih.gov The introduction of a nitro group, an electron-withdrawing group, at the C-5 position of a benzamide (B126) moiety attached to a quinazoline core led to a twofold increase in inhibitory activity on EGFR, highlighting the sensitivity of this region to electronic effects. nih.gov Conversely, electron-donating groups like methoxy are known to increase the activity of certain PARP inhibitors. nih.gov
Significance of Alkyl Substitution (e.g., Methyl at C-2) for Target Interaction and Potency
The C-2 position of the quinazoline ring is another key site for structural modification that significantly impacts biological activity. nih.gov The introduction of small alkyl groups, such as a methyl group, can be crucial for target interaction and potency. nih.gov
Conformational Analyses and Their Influence on SAR
The three-dimensional structure and conformational flexibility of quinazoline derivatives are critical to their biological function. nih.gov The spatial arrangement of substituents determines how well the molecule fits into the binding site of a target protein. Conformational analysis helps in understanding the SAR by revealing the preferred low-energy shapes of the molecule and how different substituents influence this preference. acs.org
For instance, the insertion of a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core was performed to increase conformational flexibility, which led to good antiproliferative activity. nih.gov The binding of a ligand to its receptor is a dynamic process, and the ability of a molecule to adopt the correct conformation for binding is paramount. Techniques like 2D- and 3D-Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the 3D structure of compounds with their biological activity, providing insights for designing more potent derivatives. nih.govnih.gov These models can create contour maps that show where steric bulk or specific electronic properties (electropositive or electronegative) are favored or disfavored for optimal activity. nih.gov Co-crystallization studies, where the compound is crystallized with its target protein, provide definitive evidence of the binding conformation and key interactions, guiding further rational drug design. acs.org
Mechanistic Investigations of Quinazoline Based Compounds and Their Molecular Targets
Inhibition of Key Cellular Signaling Pathways and Enzymes by Quinazoline (B50416) Derivatives
Quinazoline derivatives have been extensively studied for their inhibitory effects on various enzymes and signaling pathways crucial for cell proliferation, survival, and differentiation. nih.gov
The quinazoline core is a well-established framework for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov EGFR is a tyrosine kinase receptor that, when overexpressed or mutated, can lead to uncontrolled cell growth and cancer. ekb.eg Several quinazoline-based EGFR inhibitors have been approved for cancer treatment, including gefitinib, erlotinib, and lapatinib (B449). nih.gov
Researchers have synthesized numerous series of quinazoline derivatives to target EGFR and the closely related Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Some of these derivatives are designed as dual inhibitors, targeting both EGFR and HER2. nih.gov For instance, a series of novel quinazoline derivatives were developed as irreversible dual EGFR/HER2 inhibitors, with some compounds showing potent nanomolar inhibitory activities against both kinases. nih.gov The strategy often involves introducing a Michael acceptor group at the 6-position of the quinazoline ring to form a covalent bond with a cysteine residue in the active site of the EGFR tyrosine kinase.
Efforts have also been made to develop quinazoline derivatives with enhanced selectivity for HER2 over EGFR, which is a significant challenge. rsc.org One study reported the synthesis of isoquinoline-tethered quinazoline derivatives that demonstrated a 7- to 12-fold improvement in selectivity for HER2 compared to lapatinib in kinase assays. rsc.org
The following table summarizes the inhibitory activities of some quinazoline derivatives against EGFR and HER2.
| Compound | Target | IC50 (nM) | Cell Line Antiproliferative Activity (IC50) |
| Compound 1a | EGFR/HER2 | Not Specified | Potent activity against NCI-H1975, HCC827, A431, MDA-MB-453 |
| Compound 1d | EGFR/HER2 | Not Specified | More potent than afatinib (B358) in vitro |
| Compound 1v | EGFR/HER2 | Not Specified | More potent than afatinib in vitro |
| Compound 14f | HER2 | More potent than lapatinib | Improved anti-proliferative effects against SKBR3 cells |
| Gefitinib | EGFR | Not Specified | A549: 15.59 µM, A431: 8.37 µM |
| Compound 24 | EGFRwt/EGFRT790M | Not Specified | A549: 6.54 µM, A431: 4.04 µM, EGFRT790M-positive cells: 1.94 µM |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. nih.govnih.govrsc.org
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govnih.gov Constitutive activation of this pathway is a common feature in many cancers. nih.gov Quinazoline derivatives have emerged as promising inhibitors of this pathway. nih.gov
Some quinazoline-based compounds have been developed as dual PI3K/mTOR inhibitors. researchgate.net For example, BEZ235, a quinoline (B57606) derivative, has been shown to decrease the phosphorylation of both AKT and mTOR. researchgate.net The development of quinazoline derivatives targeting this pathway is an active area of research, with several compounds in clinical trials. nih.gov The design of these inhibitors often focuses on modifying substituents at various positions of the quinazoline ring to achieve high potency and selectivity. biomedres.us
Quinazoline derivatives have demonstrated the ability to inhibit a range of other important cellular enzymes and proteins involved in cancer progression.
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleic acids, and its inhibition can block cell proliferation. nih.gov Researchers have designed and synthesized quinazolinone derivatives as DHFR inhibitors. nih.gov For example, compound 3e from a synthesized series showed potent inhibitory activity against human DHFR with an IC50 value of 0.527 µM and exhibited promising antiproliferative effects against various cancer cell lines. nih.gov
Breast Cancer Resistance Protein (BCRP): BCRP is an ATP-binding cassette (ABC) transporter that can pump chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. nih.gov Some quinazoline derivatives, such as gefitinib, have been found to inhibit BCRP, which can help to overcome drug resistance. nih.gov
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition can be particularly effective in cancers with deficiencies in other DNA repair pathways. nih.gov Certain pyridazino-quinazolin-ones have been designed as potent PARP inhibitors, with some compounds showing nearly 100% inhibition of the enzyme. nih.gov
Topoisomerases: These enzymes are essential for DNA replication and transcription. nih.gov Quinazoline-5,8-dione derivatives have been evaluated as topoisomerase inhibitors, showing activity against various cancer cell lines. nih.gov
Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division, motility, and intracellular transport. nih.gov Interference with tubulin polymerization is a well-established strategy in cancer chemotherapy. nih.govnih.gov A number of quinazoline and quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site. nih.govgoogle.comgoogle.com
For example, compound Q19, a quinazoline derivative, was found to have potent antiproliferative activity against the HT-29 colon cancer cell line with an IC50 of 51 nM and effectively inhibited microtubule polymerization. nih.gov Similarly, other quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. researchgate.netmdpi.com
The versatility of the quinazoline scaffold extends to the inhibition of other enzymes and receptors. While specific inhibitors for every enzyme class are vast, the literature points to broad applicability. For example, quinazoline derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis. mdpi.com Some 4-anilino-quinazoline derivatives have shown potent inhibitory activity against VEGFR-2. mdpi.com The development of quinazoline-based inhibitors for targets like histone deacetylases (HDACs), phospholipase A2 (PLA2), and various viral proteases represents an ongoing area of drug discovery.
Cellular Mechanisms Induced by Quinazoline Scaffolds
The inhibition of molecular targets by quinazoline derivatives translates into a variety of cellular effects that contribute to their therapeutic potential.
A primary mechanism is the induction of apoptosis , or programmed cell death. nih.gov By blocking survival signals from pathways like EGFR and PI3K/Akt/mTOR, quinazolines can trigger the apoptotic cascade. nih.govnih.gov For instance, certain quinazolinone Schiff base derivatives have been shown to induce apoptosis in breast cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways. nih.gov
Another significant cellular mechanism is cell cycle arrest . nih.govmdpi.com Many quinazoline-based tubulin inhibitors cause cells to arrest in the G2/M phase of the cell cycle, as the formation of the mitotic spindle is disrupted. nih.gov Similarly, DHFR inhibitors can cause cell cycle arrest, primarily in the S phase. nih.gov
Furthermore, quinazoline derivatives can interfere with angiogenesis , the formation of new blood vessels that tumors need to grow. mdpi.com This is often achieved by inhibiting VEGFR signaling. mdpi.commdpi.com Some quinazolinone derivatives have been shown to reduce the expression of pro-angiogenic factors. mdpi.com
Induction of Cell Cycle Arrest and Apoptosis
Research into various quinazoline derivatives has demonstrated their significant impact on the cell cycle and their ability to induce programmed cell death, or apoptosis, in cancer cells. These compounds often exert their effects by targeting key regulatory proteins involved in cell cycle progression.
Many quinazoline-based molecules have been shown to induce cell cycle arrest at different phases. For instance, some derivatives cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis. This is often achieved through the inhibition of critical cell cycle-related enzymes. The disruption of the cell cycle is a key mechanism for halting the uncontrolled proliferation of cancer cells.
Following cell cycle arrest, many quinazoline compounds trigger the intrinsic apoptotic pathway. This pathway is characterized by the activation of a cascade of enzymes known as caspases, including caspase-9 and the executioner caspases-3 and 7. The activation of these caspases leads to a series of morphological and biochemical changes within the cell, such as nuclear fragmentation and, ultimately, cell death. Studies on some 4-anilino-quinazoline analogues have shown their ability to induce apoptosis through these mechanisms. ijirset.com
It is important to note that while these mechanisms are well-documented for a range of quinazoline derivatives, specific studies confirming the induction of cell cycle arrest and apoptosis by 4-Chloro-5-methoxy-2-methylquinazoline are not presently available.
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer is a primary contributor to cancer-related mortality and is dependent on the ability of cancer cells to migrate and invade surrounding tissues. A number of quinazoline derivatives have been investigated for their potential to inhibit these processes.
Studies on certain quinoline derivatives, which share a similar bicyclic core with quinazolines, have shown a dose-dependent reduction in the number of migratory cancer cells in transwell assays. nih.gov This inhibition of cell migration is a crucial step in preventing metastasis. The underlying mechanisms often involve the modulation of signaling pathways that control the cellular machinery responsible for cell movement.
While these findings highlight the potential of the broader quinazoline and quinoline chemical classes in targeting cell migration and invasion, there is currently no specific data available from research studies on the effects of This compound on these particular cellular processes.
Suppression of Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and survival. Tumors require a dedicated blood supply to receive the necessary oxygen and nutrients for their expansion. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy.
Certain quinazoline derivatives have been identified as inhibitors of angiogenesis. sigmaaldrich.com These compounds can interfere with the signaling pathways that stimulate the growth of new blood vessels. One of the primary targets in this context is the Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking VEGFR signaling, these compounds can prevent the proliferation and migration of endothelial cells, which are the building blocks of blood vessels.
The potential for a quinazoline-based compound to suppress angiogenesis is a significant area of research. However, it must be emphasized that there are no specific studies to date that have investigated or confirmed the anti-angiogenic properties of This compound .
Ligand-Target Binding Interactions: Molecular Insights from Studies on Quinazoline Derivatives
The biological activity of quinazoline derivatives is intrinsically linked to their ability to bind to specific molecular targets within the cell. Molecular docking and other computational studies have provided valuable insights into these ligand-target interactions, revealing the key structural features that govern their binding affinity and selectivity.
One of the most well-studied targets for quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation. researchgate.netsigmaaldrich.com Docking studies of various quinazoline derivatives with the ATP-binding site of EGFR have elucidated the critical interactions that lead to its inhibition.
Key interactions often involve the formation of hydrogen bonds between the quinazoline core and specific amino acid residues in the active site of the target protein. For example, in the case of EGFR, the nitrogen atom at position 1 of the quinazoline ring frequently acts as a hydrogen bond acceptor with a key methionine residue (Met793) in the hinge region of the kinase domain. nih.gov Additionally, various substituents on the quinazoline ring can form further interactions, such as hydrophobic and polar contacts, which enhance the binding affinity and selectivity of the compound. sigmaaldrich.com
The table below summarizes the types of interactions observed in molecular docking studies of various quinazoline derivatives with different protein targets.
| Quinazoline Derivative Type | Target Protein | Key Interacting Residues | Type of Interaction |
| Generic Quinazoline | EGFR | Met793, Asp855 | Hydrogen Bonding, Polar Interaction nih.gov |
| 2,3-disubstituted-4(3H)-quinazolinones | COX-2 | Tyr371 | Hydrogen Bonding atlantis-press.com |
These molecular insights are crucial for the rational design of new and more potent quinazoline-based inhibitors. By understanding the specific interactions that drive target binding, medicinal chemists can modify the quinazoline scaffold to optimize its pharmacological properties. While these studies provide a framework for understanding how quinazoline derivatives can interact with their targets, it is important to reiterate that specific ligand-target binding studies for This compound have not been reported in the literature.
Computational and Chemoinformatics Approaches in Quinazoline Research
Molecular Docking and Simulation Studies of Quinazoline-Ligand Complexes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug design for understanding how a ligand, such as a quinazoline (B50416) derivative, might interact with a biological target, typically a protein or enzyme. nih.gov For 4-Chloro-5-methoxy-2-methylquinazoline, a docking study would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant biological target. The goal is to predict the binding affinity and pose of the ligand within the target's active site.
Molecular dynamics (MD) simulations can further refine the findings from docking studies. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode. researchgate.net For instance, a 100 to 200-nanosecond simulation could reveal conformational changes and confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinazoline derivative and the target protein. nih.govfrontiersin.org
Table 1: Illustrative Molecular Docking and Simulation Parameters for Quinazoline Derivatives
| Parameter | Description | Typical Software/Method |
| Target Protein Preparation | Removal of water molecules, addition of hydrogen atoms, and energy minimization. | AutoDock Tools, Schrödinger Maestro, MOE |
| Ligand Preparation | Generation of 3D coordinates, assignment of charges, and energy minimization. | ChemDraw, Avogadro, Open Babel |
| Docking Algorithm | Predicts the binding pose and scores the interaction. | AutoDock Vina, Surflex-Dock, Glide |
| Scoring Function | Estimates the binding free energy (e.g., in kcal/mol) to rank potential ligands. | X-Score, GOLD, AutoDock Vina scoring function |
| MD Simulation Engine | Simulates the movement of atoms and molecules over time. | GROMACS, AMBER, Desmond |
| Force Field | A set of parameters to calculate the potential energy of the system. | CHARMM, AMBER, OPLS |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | 100 ns - 200 ns |
| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction analysis. | GROMACS analysis tools, VMD |
This table represents a typical workflow for molecular docking and MD simulation studies of quinazoline derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org These models are used to predict the activity of new, unsynthesized compounds. For this compound, a QSAR study would involve a dataset of quinazoline derivatives with known biological activities against a specific target.
The process involves calculating various molecular descriptors for each compound in the dataset. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net A robust QSAR model, characterized by strong statistical metrics like high q² and r² values, can then be used to predict the activity of this compound. frontiersin.org
Pharmacophore Modeling and Virtual Screening for Novel Quinazoline Derivatives
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Pharmacophore models can be generated based on the structure of a known active ligand or a set of active compounds.
Once a pharmacophore model is developed for a particular target, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates with diverse chemical scaffolds. nih.gov For instance, a pharmacophore model derived from a highly active quinazoline inhibitor could be used to screen for new derivatives, potentially including structures similar to this compound, that are predicted to have similar or improved activity. frontiersin.org
Table 2: Common Pharmacophoric Features for Kinase Inhibitors
| Feature | Description |
| Hydrogen Bond Acceptor (HBA) | An atom that can accept a hydrogen bond (e.g., nitrogen or oxygen). |
| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom that can be donated in a hydrogen bond. |
| Hydrophobic (HY) | A non-polar region of the molecule that can interact with hydrophobic pockets in the target protein. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system that can engage in π-π stacking interactions. |
This table outlines common features used in pharmacophore models for kinase inhibitors, a common target for quinazoline derivatives.
In Silico Tools for Elucidating Mechanism of Action
In silico tools play a crucial role in elucidating the potential mechanism of action of a compound. Beyond predicting binding affinity, computational methods can help to understand how a compound might exert its biological effect. For this compound, various in silico approaches could be employed.
For example, network pharmacology can be used to predict potential protein targets for the compound and to understand its effects within biological pathways. By analyzing the interactions between the compound and multiple targets, it is possible to hypothesize a mechanism of action that goes beyond a single protein interaction. nih.gov Additionally, in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide valuable information on the drug-like properties of a compound, which is essential for its development as a therapeutic agent. nih.govglobalresearchonline.net These predictions can help to identify potential liabilities early in the drug discovery process. acs.org
Future Directions and Emerging Research Avenues for Quinazoline Chemistry
Rational Design of Multi-Targeted Quinazoline (B50416) Derivatives
The complexity of diseases like cancer and Alzheimer's has spurred a shift from single-target drugs to multi-targeted agents that can modulate several pathological pathways simultaneously. researchgate.netnih.gov The quinazoline framework is exceptionally well-suited for this polypharmacology paradigm. nih.gov Rational design strategies, such as molecular hybridization or merging pharmacophores, are employed to create single molecules with dual or multiple inhibitory activities. researchgate.net
4-Chloro-5-methoxy-2-methylquinazoline represents an ideal starting point for such designs. The chloro-group at the C-4 position is a crucial reactive handle, allowing for the facile introduction of various amine-containing moieties, most notably substituted anilines, to create 4-anilinoquinazolines. nih.gov This specific substitution pattern is famous for its ability to target the ATP-binding site of numerous protein kinases. mdpi.comnih.govnih.gov The existing methoxy (B1213986) group at C-5 and the methyl group at C-2 provide a distinct electronic and steric profile that can be fine-tuned to achieve desired target specificities and potencies.
By strategically selecting the substituent to displace the C-4 chlorine, researchers can design inhibitors that target multiple kinases (e.g., EGFR, HER2, VEGFR-2) or entirely different classes of enzymes, such as phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC). nih.govmdpi.comnih.gov For instance, combining the quinazoline scaffold with a hydroxamic acid moiety has led to potent dual PI3K/HDAC inhibitors. nih.gov This approach of building upon a core like this compound allows for the systematic development of agents with enhanced therapeutic efficacy and the potential to overcome drug resistance. researchgate.netnih.gov
| Derivative Class | Design Strategy | Targeted Pathways/Enzymes | Potential Application | Reference |
|---|---|---|---|---|
| 4-Anilinoquinazolines | Modification of the C-4 aniline (B41778) substituent. | EGFR, HER2, VEGFR-2 | Anticancer | nih.govmdpi.comnih.gov |
| Quinazoline-Hydroxamic Acid Hybrids | Merging a PI3K-pharmacophore (quinazoline) with a zinc-binding group (hydroxamic acid). | PI3K and HDAC | Anticancer | nih.gov |
| 6-(1,2,3-triazol-4-yl)-4-amino-quinazolines | Merging the 4-anilino-quinazoline motif with a hydroxamic acid moiety via a triazole linker. | EGFR, HER2, HDAC1, HDAC6 | Anticancer | mdpi.com |
| Amino-quinazoline Derivatives | Lead optimization of quinazoline scaffolds. | Cholinesterases (hAChE) and β-secretase (hBACE-1) | Alzheimer's Disease | nih.gov |
Development of Novel and Sustainable Synthetic Methodologies for Substituted Quinazolines
The synthesis of quinazoline derivatives is a mature field, yet there is a continuous drive to develop more environmentally friendly, efficient, and cost-effective methodologies in line with the principles of green chemistry. frontiersin.org Traditional methods for preparing key intermediates like 4-chloroquinazolines often rely on harsh reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net Modern research focuses on replacing these hazardous chemicals with more sustainable alternatives.
Emerging sustainable approaches applicable to the synthesis of substituted quinazolines include:
Catalysis with Earth-Abundant Metals : The use of non-toxic and inexpensive manganese (Mn) complexes has been demonstrated for the acceptorless dehydrogenative coupling and annulation reactions to form the quinazoline core, producing only hydrogen gas and water as byproducts. acs.orgacs.org This method offers high atom economy. acs.org
Visible-Light Photocatalysis : Researchers have developed methods using visible light and a photocatalyst, such as curcumin-sensitized titanium dioxide, to drive the one-pot, three-component synthesis of quinazoline derivatives under mild conditions. mdpi.comnih.gov This energy-efficient approach avoids the need for high temperatures. mdpi.comnih.gov
Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more starting materials in a single step. frontiersin.org The development of novel magnetic palladium catalysts allows for the synthesis of quinazolinones in eco-friendly solvent systems like PEG/water, with the catalyst being easily recoverable and reusable for multiple cycles. frontiersin.org
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times for key steps, such as the N-arylation of 4-chloroquinazolines to produce 4-anilinoquinazoline (B1210976) derivatives. nih.gov
While a specific sustainable route for this compound is not prominently documented, these novel methodologies provide a clear roadmap for its future synthesis, promising to reduce waste, avoid toxic reagents, and lower energy consumption.
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Manganese-Catalyzed Dehydrogenative Annulation | Uses earth-abundant Mn(I) pincer complex. | High atom economy, avoids toxic heavy metals, produces H₂ as byproduct. | acs.orgacs.org |
| Visible-Light Photocatalysis | Employs curcumin-sensitized TiO₂ and visible light. | Eco-friendly, energy-efficient, mild reaction conditions, reusable catalyst. | mdpi.comnih.gov |
| Magnetic Palladium-Catalyzed MCR | One-pot multicomponent reaction with a magnetically recoverable catalyst. | Excellent atom economy, use of green solvents, simple catalyst recovery and reuse. | frontiersin.org |
| Microwave-Mediated N-Arylation | Uses microwave irradiation to accelerate reactions. | Rapid synthesis, high efficiency, compatible with a wide range of substrates. | nih.gov |
Exploration of Diverse Chemical Space around the Quinazoline Core for Enhanced Bioactivity
The concept of "chemical space" refers to the vast number of possible small organic molecules. nih.gov A thorough exploration of the chemical space around the quinazoline core is essential for discovering novel derivatives with enhanced bioactivity or entirely new pharmacological profiles. nih.govmdpi.com This process involves systematically altering the substitution patterns on the quinazoline ring to map the structure-activity relationships (SAR). mdpi.comacs.org
This compound serves as an excellent anchor point within this vast chemical space. Its structure presents multiple avenues for diversification:
C-4 Position : As the most common point of modification, the 4-chloro group can be substituted with a wide array of amines, alcohols, or thiols, which is fundamental to the activity of many kinase inhibitors. nih.govnih.gov
C-2 Position : While this position holds a methyl group, it can be varied with other alkyl, aryl, or heteroaryl groups to influence target binding and selectivity.
C-5 Position : The methoxy group at this position significantly impacts the electronic properties of the ring system. Exploring other alkoxy groups or electron-withdrawing/donating groups can fine-tune the molecule's properties.
Other Positions (C-6, C-7, C-8) : These positions are often modified to improve potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov For example, substitutions at the C-6 and C-7 positions have been critical in the development of potent EGFR inhibitors. mdpi.com
By systematically synthesizing and screening libraries of compounds derived from a core structure like this compound, researchers can identify new pharmacophores and optimize lead compounds for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govresearchgate.netresearchgate.net
| Position on Quinazoline Ring | Role in Bioactivity & Chemical Space Exploration | Examples of Explored Substituents | Reference |
|---|---|---|---|
| C-2 | Influences target binding and selectivity. | Alkyl, Aryl/Heteroaryl groups, Styryl groups. | researchgate.netnih.gov |
| C-4 | Primary site for introducing diversity to interact with key targets (e.g., kinase hinge region). | Anilino, Alkylamino, Thioether, Aliphatic branches. | nih.govmdpi.comnih.gov |
| C-5 | Modulates electronic properties and can influence selectivity. | Methoxy, Nitro groups. | mdpi.comnih.gov |
| C-6 / C-7 | Often modified to enhance potency, solubility, and pharmacokinetic properties. | Methoxy, Benzamide (B126), Triazole, Halo groups. | mdpi.commdpi.comnih.gov |
| C-8 | Can be substituted to alter reactivity and binding orientation. | Methyl, Iodo groups. | nih.govnih.gov |
Q & A
Q. What are the optimal synthetic routes for 4-chloro-5-methoxy-2-methylquinazoline, and how can intermediates be validated?
The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with chloroalkylating agents. For example, coupling 4-amino-5-chloro-2-methoxybenzoic acid with glycine esters followed by catalytic hydrogenation can yield quinazoline intermediates . Validation requires HPLC purity analysis (>95%) and NMR spectroscopy to confirm regioselectivity (e.g., distinguishing C-4 chloro vs. C-2 methyl groups). Phosphorous oxychloride (POCl₃) is often used for chlorination, but reaction temperatures must be controlled (80–100°C) to avoid over-chlorination .
Q. How should researchers characterize the compound’s stability under varying pH and solvent conditions?
Perform accelerated stability studies :
- Dissolve the compound in buffers (pH 1–13) and organic solvents (DMSO, ethanol).
- Monitor degradation via UV-Vis spectroscopy (λ = 260–300 nm for quinazoline absorption bands) and LC-MS to identify byproducts (e.g., demethylation at the methoxy group or hydrolysis of the chloro substituent) .
- Store lyophilized samples at –20°C in amber vials to prevent photodegradation.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Key signals include:
- Methoxy group: δ 3.8–4.0 ppm (¹H); δ 55–60 ppm (¹³C).
- Aromatic protons: δ 7.2–8.5 ppm (¹H, split due to substituents).
- HRMS : Calculate exact mass (C₁₁H₁₀ClN₂O₂, [M+H]⁺ = 237.0432) and compare with experimental data .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?
Use SHELXL for refinement and ORTEP-3 for visualization . Key steps:
- Grow single crystals via slow evaporation in ethyl acetate/hexane.
- Collect data (Mo Kα radiation, λ = 0.71073 Å) to determine bond angles and torsional strain.
- Analyze dihedral angles between the quinazoline core and substituents (e.g., methoxy vs. chloro groups) to identify steric clashes or conjugation effects .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
The chloro group at C-4 acts as a directing group for Suzuki-Miyaura couplings.
- DFT calculations (B3LYP/6-31G*) predict electron density at C-4 (highest for chloro) and C-2 (lowest for methyl).
- Experimental validation: React with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (80°C, DMF/H₂O) to yield biaryl derivatives. Monitor yields (typically 60–75%) and byproducts (e.g., homocoupling) via TLC .
Q. What strategies mitigate contradictions in bioactivity data across cell-based assays?
- Receptor binding assays : Use HEK293 cells transfected with target receptors (e.g., AMPA or dopamine D2) to quantify IC₅₀ values.
- Dose-response curves : Normalize data to positive controls (e.g., metoclopramide for dopamine antagonism).
- Address discrepancies by adjusting assay conditions (e.g., serum-free media to reduce nonspecific binding) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization
Q. Table 2. SAR Analysis of Analogues
Critical Analysis of Evidence
- Contradictions in chlorination efficiency ( vs. 11): POCl₃ may over-chlorinate at >100°C, requiring precise temperature control.
- Crystallographic reliability ( vs. 15): SHELXL refines structures with R < 0.05 for high-resolution data, but twinning in low-symmetry crystals (e.g., monoclinic) may require SHELXD for phasing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
